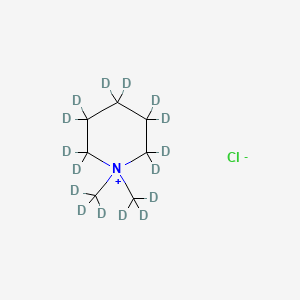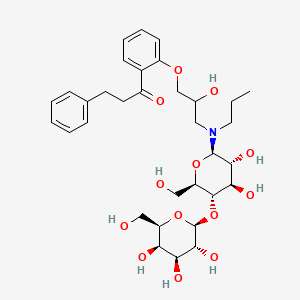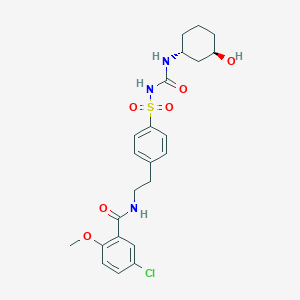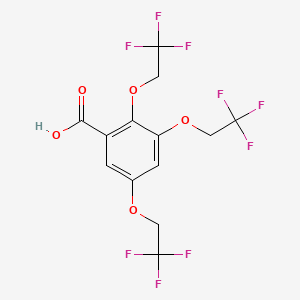
E-2,7-Dichloro-3-(2-nitro)vinylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E-2,7-Dichloro-3-(2-nitro)vinylquinoline typically involves the reaction of 2,7-dichloroquinoline with 2-nitrovinyl derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure the efficient production of the compound. The reaction conditions are optimized to maximize yield and purity .
化学反応の分析
Types of Reactions
E-2,7-Dichloro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be used for further chemical modifications and applications .
科学的研究の応用
E-2,7-Dichloro-3-(2-nitro)vinylquinoline has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of E-2,7-Dichloro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with proteins and other biomolecules, affecting various cellular pathways and processes .
類似化合物との比較
Similar Compounds
E-2,6-Dichloro-3-(2-nitro)vinylquinoline: Similar in structure but with a different chlorine atom position.
2,7-Dichloroquinoline: Lacks the nitrovinyl group, making it less reactive in certain chemical reactions.
Uniqueness
E-2,7-Dichloro-3-(2-nitro)vinylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and nitrovinyl groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research .
特性
分子式 |
C11H6Cl2N2O2 |
|---|---|
分子量 |
269.08 g/mol |
IUPAC名 |
2,7-dichloro-3-[(E)-2-nitroethenyl]quinoline |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-9-2-1-7-5-8(3-4-15(16)17)11(13)14-10(7)6-9/h1-6H/b4-3+ |
InChIキー |
PCCHCBLCCVOVDN-ONEGZZNKSA-N |
異性体SMILES |
C1=CC(=CC2=NC(=C(C=C21)/C=C/[N+](=O)[O-])Cl)Cl |
正規SMILES |
C1=CC(=CC2=NC(=C(C=C21)C=C[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


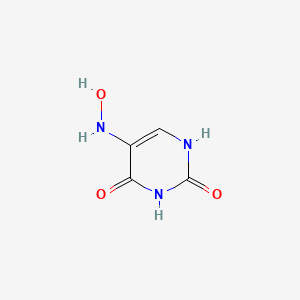
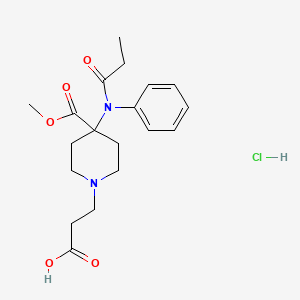

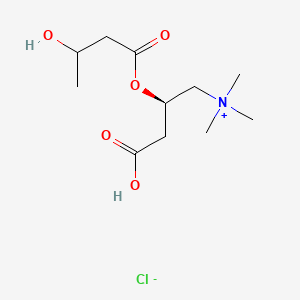

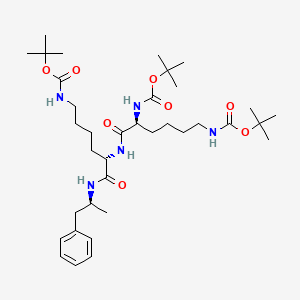
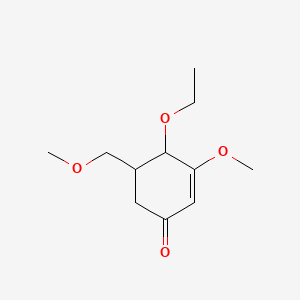
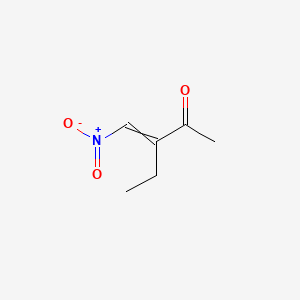
![prop-2-en-1-yl 5-[(E)-(methoxyimino)methyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13838212.png)
